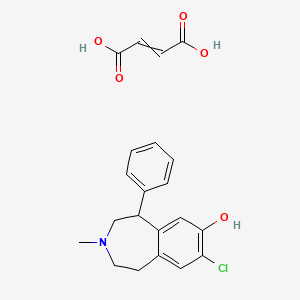

but-2-enedioic acid;8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “but-2-enedioic acid;8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol” is a combination of two distinct chemical entities. But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with the formula C4H4O4. It is widely used in the food and pharmaceutical industries. The second part, 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, is a benzazepine derivative, which is a class of compounds known for their pharmacological activities, particularly in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-enedioic acid: can be synthesized through the catalytic isomerization of maleic acid in aqueous solutions at low pH . Maleic acid itself is produced by the catalytic oxidation of benzene or butane .

Industrial Production Methods

Industrial production of but-2-enedioic acid involves the large-scale catalytic oxidation of benzene or butane to produce maleic anhydride, which is then hydrolyzed to maleic acid and subsequently isomerized to fumaric acid

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to succinic acid.

Substitution: It can undergo esterification to form esters like dimethyl fumarate.

8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: can undergo:

Oxidation and reduction: reactions typical of aromatic and aliphatic compounds.

Substitution: reactions involving the chloro and hydroxyl groups.

Common Reagents and Conditions

For but-2-enedioic acid:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.

Esterification: Alcohols in the presence of acid catalysts.

For 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol:

Oxidation: Agents like chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like sodium methoxide.

Major Products

But-2-enedioic acid: Major products include succinic acid (reduction) and various esters (esterification).

8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: Products depend on the specific reactions but can include various substituted benzazepines.

Scientific Research Applications

But-2-enedioic acid: is used in:

Chemistry: As a reagent in organic synthesis.

Biology: As a component in the citric acid cycle.

Medicine: In the treatment of psoriasis and multiple sclerosis.

Industry: As a food additive and preservative.

8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: is primarily researched for its:

Pharmacological properties: Particularly as a dopamine receptor antagonist.

Potential therapeutic applications: In treating neurological disorders.

Mechanism of Action

But-2-enedioic acid: acts as an intermediate in the citric acid cycle, where it is converted to malate by the enzyme fumarase . This conversion is crucial for cellular respiration and energy production.

8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: functions by antagonizing dopamine receptors, particularly the D1 receptor, which affects neurotransmission and has implications in various neurological conditions .

Comparison with Similar Compounds

But-2-enedioic acid: is similar to:

Maleic acid: The cis-isomer of butenedioic acid.

Succinic acid: A related dicarboxylic acid.

8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: is compared with:

SCH23390: Another benzazepine derivative used as a dopamine receptor antagonist.

SKF38393: A related compound with similar pharmacological properties.

These comparisons highlight the unique structural and functional aspects of the compound .

Properties

IUPAC Name |

but-2-enedioic acid;8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHVSEXHEAUJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)

![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)

![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)